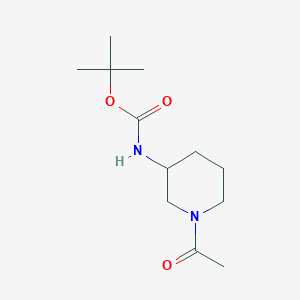

Tert-butyl (1-acetylpiperidin-3-yl)carbamate

Description

Role of Piperidine (B6355638) Ring Systems in Heterocyclic Synthesis

Piperidine is one of the most ubiquitous heterocyclic systems found in nature and is a cornerstone for the synthesis of a wide range of alkaloids and pharmaceuticals. nih.govsigmaaldrich.com As a saturated heterocycle, its chair-like conformation provides a three-dimensional framework that can be used to orient substituents in specific spatial arrangements, which is critical for biological activity. sigmaaldrich.com The development of efficient methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry, with numerous strategies focusing on the construction and functionalization of this ring system. nih.govsigmaaldrich.com

Importance of Functionalized Piperidine Derivatives

While the basic piperidine structure is important, it is the introduction of functional groups onto the ring that unlocks its true potential in drug discovery. sigmaaldrich.com Functionalized piperidine derivatives are key components in over twenty classes of pharmaceuticals. nih.gov The strategic placement of substituents on the piperidine ring allows chemists to modulate physicochemical properties, enhance biological potency and selectivity, and improve pharmacokinetic profiles. sigmaaldrich.com The ability to create chiral centers on the piperidine scaffold further expands its utility, enabling the design of molecules that can precisely interact with biological targets. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-acetylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-6-10(8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQNVCQLLARFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 1 Acetylpiperidin 3 Yl Carbamate Motif As a Synthetic Target

Scope and Research Emphasis for the Compound Class

The compound class to which this compound belongs can be broadly defined as N-acylated 3-aminopiperidine derivatives featuring a protected amine. Research into this class of compounds is predominantly driven by their application in medicinal chemistry and drug discovery as chiral building blocks. The primary emphasis is on leveraging these intermediates for the synthesis of complex, high-value molecules, particularly those with therapeutic potential.

Detailed research findings indicate that these scaffolds are crucial for accessing specific stereoisomers of target molecules, which is critical for pharmacological activity. bldpharm.com The scope of their application includes their use as key intermediates in the synthesis of inhibitors for various biological targets and as foundational structures for developing new classes of therapeutic agents. For instance, related tert-butyl carbamate (B1207046) derivatives are instrumental in synthesizing drugs like lacosamide, highlighting the role of this compound class in accessing important pharmaceutical products. google.com

The research emphasis is often on the development of efficient and stereoselective synthetic routes that utilize these building blocks. Chemists explore various transformations of the piperidine ring and the subsequent deprotection and derivatization of the amino group to build molecular diversity. The N-acetyl group can influence the conformational preferences of the piperidine ring, which can be exploited in stereoselective reactions. This focus on synthetic utility underscores the importance of this compound class not just as inert scaffolds, but as active participants in directing the outcome of complex chemical transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 219938-56-0 |

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-3-yl)carbamate |

| Canonical SMILES | CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |

Related Piperidine Building Blocks

| Compound Name | CAS Number | Molecular Formula | Use/Significance |

| tert-butyl N-(piperidin-3-yl)carbamate | 172603-05-3 | C10H20N2O2 | A key precursor to the title compound. molport.comtcichemicals.comscbt.com |

| (S)-tert-Butyl piperidin-3-ylcarbamate | 216854-23-8 | C10H20N2O2 | Chiral building block for asymmetric synthesis. bldpharm.com |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C10H20N2O2 | Isomeric building block used in medicinal chemistry. mdpi.compharmaffiliates.com |

| (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 454713-13-4 | C17H26N2O2 | Intermediate with N-benzyl protection, used in synthesis. americanelements.com |

Chemical Transformations and Reactivity of Tert Butyl 1 Acetylpiperidin 3 Yl Carbamate

Reactions of the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild acidic conditions.

The most common reaction involving the carbamate group of Tert-butyl (1-acetylpiperidin-3-yl)carbamate is its removal, or deprotection, to reveal the free amine at the C-3 position. This is typically achieved through acid-catalyzed cleavage. The Boc group is highly sensitive to acids, which allows for its selective removal in the presence of other less acid-labile protecting groups.

The general mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be scavenged to prevent potential side reactions, such as the alkylation of nucleophilic sites on the substrate.

Interactive Table: Deprotection Strategies for Tert-butyl Carbamates

| Reagent | Solvent | Conditions | Key Features |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | Traditional and highly effective, but harsh. frontiersin.org |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) | Room Temperature | Common, effective, generates amine hydrochloride salt. frontiersin.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Room Temperature | Selective deprotection in the presence of tert-butyl esters. organic-chemistry.org |

| Aqueous Phosphoric Acid (H₃PO₄) | - | Mild Heat | Environmentally benign and mild with good selectivity. chemrxiv.org |

| Oxalyl Chloride/Methanol | Methanol (MeOH) | Room Temperature | Mild, rapid, and tolerant of diverse functional groups. researchgate.netnih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis acid condition, chemoselective. alfa-chemistry.com |

Transcarbamation involves the exchange of the alcohol or amine portion of a carbamate with a different alcohol or amine. For this compound, this would mean reacting it with an alcohol or amine to form a new carbamate at the C-3 position. While direct transcarbamation of tert-butyl carbamates is less common than deprotection, it can be achieved under specific catalytic conditions. For instance, Zirconium(IV) catalysts have been shown to facilitate the exchange processes of carbamates with amines to yield new carbamates. organic-chemistry.org Such reactions typically require elevated temperatures and proceed via nucleophilic attack at the carbamate carbonyl, followed by elimination of the tert-butoxy group.

Reactions at the Piperidine (B6355638) Nitrogen (N-1)

The N-acetyl group at the N-1 position of the piperidine ring is a stable amide functionality. Its reactivity is characteristic of tertiary amides.

The N-acetyl group is generally robust but can be cleaved under forcing acidic or basic conditions to yield the corresponding secondary amine, tert-butyl (piperidin-3-yl)carbamate. Acid-catalyzed hydrolysis, for example with concentrated hydrochloric acid, requires heating and proceeds by protonation of the amide carbonyl, followed by nucleophilic attack of water. sciencemadness.org

Amide exchange, or transamidation, is another possible transformation, though it is often challenging due to the stability of the amide bond. nih.gov However, methods have been developed to facilitate this process. For example, base-promoted transamidation can enable the direct exchange of the amine partner of a tertiary amide. nih.gov Similarly, the N-acetyl groups in the biopolymer chitin have been shown to undergo transamidation with various amines, a reaction that can be catalyzed by copper(II) acetate or even proceed without a catalyst for strongly nucleophilic amines like propylamine. frontiersin.org This suggests that the N-acetyl group on the piperidine ring could potentially be exchanged with other amines under suitable conditions.

While the N-acetyl group is primarily an amide, its presence can influence subsequent reactions. The amide bond is generally unreactive towards many reagents. However, modern synthetic methods have utilized N-acetyl amides as substrates in cross-coupling reactions. Activation of the amide bond by N-acylation can destabilize the typically planar amide structure, making the N-C(O) bond susceptible to cleavage by transition metals like palladium or nickel. researchgate.net This allows the N-acetylpiperidine moiety to act as a leaving group in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, leading to the formation of ketones. researchgate.net

Additionally, N-acetyl groups can be precursors for other functionalities. For example, N-acetyl sulfenamides can be synthesized from N-acetyl amides and used as reagents for transferring a sulfenyl group to thiols. nih.gov

Reactions at the Piperidine Ring (C-3 and other positions)

The C-H bonds of the saturated piperidine ring are generally unreactive. However, significant advances in C-H functionalization chemistry have provided pathways to modify the piperidine scaffold directly. These reactions often target the C-H bonds alpha to the nitrogen atom (the C-2 and C-6 positions) due to their increased acidity and susceptibility to radical abstraction.

The functionalization of N-alkyl piperidines can proceed through the formation of an endocyclic iminium ion intermediate. nih.gov This intermediate can be generated by the elimination from cyclic tertiary alkylamine N-oxides and subsequently attacked by various nucleophiles, allowing for selective α-alkylation and α-heteroarylation. nih.gov

Another strategy involves radical-mediated processes. Intramolecular hydrogen atom transfer (HAT) from a δ C-H bond to a nitrogen-centered radical is a well-established method for forming five-membered rings (pyrrolidines). nih.gov By developing specific chiral copper catalysts, this radical relay mechanism has been adapted to achieve enantioselective δ C-H cyanation of acyclic amines, providing access to chiral piperidines. nih.gov While the N-acetyl group is not a traditional directing group for C-H activation, its electronic influence could play a role in such transformations. The development of methods for the direct functionalization of saturated N-heterocycles remains an active area of research, offering potential future pathways for modifying the piperidine ring of this compound. researchgate.net

Oxidation and Reduction Processes

The reactivity of this compound towards oxidation and reduction is influenced by the presence of the N-acetyl and N-Boc protecting groups. While specific literature on the direct oxidation or reduction of this exact compound is limited, the reactivity can be inferred from studies on analogous N-acetylpiperidine and Boc-protected amine derivatives.

Oxidation: The piperidine ring, in general, is susceptible to oxidation. However, the electron-withdrawing nature of the N-acetyl group decreases the electron density on the nitrogen atom, making it less prone to oxidation compared to an unsubstituted piperidine. Strong oxidizing agents could potentially lead to ring-opening or the formation of corresponding N-oxides. The tert-butoxycarbonyl (Boc) group is generally stable to many oxidizing conditions.

Reduction: The amide functionality of the N-acetyl group can undergo reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the acetyl group to an N-ethyl group, yielding tert-butyl (1-ethylpiperidin-3-yl)carbamate. The Boc protecting group is typically stable under these conditions.

| Transformation | Reagents and Conditions | Expected Product |

| Reduction of N-acetyl group | Lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) | Tert-butyl (1-ethylpiperidin-3-yl)carbamate |

Nucleophilic and Electrophilic Substitutions on the Ring

The piperidine ring of this compound is a saturated heterocyclic system, and as such, does not undergo classical electrophilic aromatic substitution. Nucleophilic substitution reactions are more common, particularly at positions activated by a suitable leaving group.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted carbons of the piperidine ring is challenging due to the lack of inherent electrophilicity. However, should a derivative with a good leaving group (e.g., a tosylate or halide) at a ring position be prepared, it would be susceptible to nucleophilic attack. For instance, a hypothetical 4-tosyloxy derivative could react with various nucleophiles.

Electrophilic Substitution: The piperidine ring itself is not susceptible to direct electrophilic substitution on its carbon atoms. The lone pair of electrons on the nitrogen is the primary site of electrophilic attack. However, in this compound, the nitrogen's lone pair is delocalized due to the acetyl group, significantly reducing its nucleophilicity and reactivity towards electrophiles.

Functional Group Interconversions

The two primary functional groups in this compound, the N-acetyl amide and the N-Boc carbamate, offer various possibilities for selective transformations.

Deacetylation: The N-acetyl group can be removed under hydrolytic conditions. Basic hydrolysis, for instance with sodium hydroxide in a protic solvent, would yield tert-butyl piperidin-3-ylcarbamate. Acidic hydrolysis could also achieve this transformation, but care must be taken to avoid the concomitant removal of the acid-labile Boc group.

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in an organic solvent, will selectively remove the Boc group to afford 1-acetylpiperidin-3-amine. This selective deprotection is a common strategy in multi-step syntheses.

Hydrolysis of Both Groups: Simultaneous removal of both the N-acetyl and N-Boc groups can be achieved under more forcing acidic conditions, such as refluxing with concentrated hydrochloric acid, to yield piperidin-3-amine.

| Transformation | Reagents and Conditions | Product |

| Deacetylation (Basic) | Sodium hydroxide (NaOH) in Methanol/Water | Tert-butyl piperidin-3-ylcarbamate |

| Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-Acetylpiperidin-3-amine |

| Complete Deprotection (Acidic) | Concentrated Hydrochloric acid (HCl), heat | Piperidin-3-amine |

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Precursor for Diverse Piperidine (B6355638) Derivatives

The primary application of tert-butyl (1-acetylpiperidin-3-yl)carbamate is as a precursor for a wide array of substituted piperidine derivatives. The piperidine motif is a common scaffold in many biologically active compounds and natural products.

The selective removal of the Boc group is a key synthetic manipulation, unmasking a primary amine at the 3-position while the N-acetyl group remains intact. This newly liberated amine serves as a handle for further functionalization. One common subsequent step is the introduction of a different amine protecting group. This strategy is often employed in multi-step syntheses where the reaction conditions required for a later step might be incompatible with a free amine but require a protecting group with different stability properties than the original Boc group. For instance, a group labile to hydrogenation (like Cbz) or a base-labile group (like Fmoc) could be installed to orchestrate the subsequent deprotection sequence.

Table 1: Examples of Amine Protecting Groups Introducible after Selective N-Boc Deprotection

| Protecting Group | Abbreviation | Reagent Example | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) |

| Trifluoroacetyl | TFA | Trifluoroacetic Anhydride (B1165640) | Mild Base (e.g., K₂CO₃, MeOH) |

| Tosyl | Ts | Tosyl Chloride | Strong Acid or Reducing Agents |

The nucleophilic amine at the 3-position, once deprotected, can participate in intramolecular cyclization reactions to form fused or spirocyclic bicyclic systems. This strategy is a powerful tool for building molecular complexity. By introducing a suitable electrophilic side chain elsewhere on the molecule, the 3-amino group can be induced to form a new ring. This approach has been used to synthesize rigid scaffolds such as indolizidines and other nitrogen-containing bridged systems. For example, a peptidomimetic molecule featuring a trans-fused indolizidinone system has been synthesized from precursors containing a substituted piperidine ring, demonstrating the utility of this core in constructing complex heterocyclic frameworks. researchgate.net

Building Block in Multi-Step Synthesis of Heterocycles

Beyond modifying the piperidine core itself, this compound serves as a foundational building block for the synthesis of larger, more elaborate heterocyclic structures. After deprotection of the 3-amino group, it can react with various bifunctional reagents to append new rings onto the piperidine scaffold. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while reaction with an α,β-unsaturated ester could be a step in constructing a dihydropyridinone ring. The use of related Boc-protected piperidine scaffolds to create complex molecules, such as tert-butyl N-[1-(piperidine-4-carbonyl)azetidin-3-yl]carbamate, highlights the principle of using these intermediates to link different heterocyclic systems together. uni.lu

Application in Scaffold Derivatization and Diversification

In medicinal chemistry, the generation of compound libraries around a central scaffold is a cornerstone of drug discovery. The predictable and selective reactivity of this compound makes it an ideal starting point for such endeavors.

The 3-amino position of the piperidine ring is a common vector for derivatization in the design of ligands for biological targets. After Boc deprotection, this position can be elaborated with a wide variety of functional groups and moieties designed to interact with a protein's active site. Common modifications include:

Amide bond formation: Coupling with a diverse set of carboxylic acids to explore interactions with hydrogen bond acceptors and donors.

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates to introduce rigid hydrogen-bonding motifs. mdpi.com

Reductive amination: Reaction with aldehydes or ketones to form new C-N bonds and introduce further diversity.

This approach is exemplified in the development of complex molecules targeting diseases like Alzheimer's, where a tert-butyl-(...phenyl) carbamate (B1207046) is attached to a piperidine-containing structure to create a potential dual-inhibitor. nih.gov

The straightforward deprotection and subsequent functionalization of the 3-amino group make this scaffold highly amenable to parallel synthesis and the creation of analogue libraries for structure-activity relationship (SAR) studies. A common synthetic workflow involves deprotecting the core scaffold in bulk and then distributing the resulting N-acetyl-3-aminopiperidine into an array of reaction vessels. Each vessel contains a different building block (e.g., a unique carboxylic acid, sulfonyl chloride, or aldehyde), allowing for the rapid generation of dozens or hundreds of distinct analogues from a single, common intermediate. This high-throughput approach is efficient for exploring the chemical space around the piperidine scaffold to optimize ligand potency, selectivity, and pharmacokinetic properties.

Table 2: Illustrative Scheme for Analogue Library Generation

| Step | Procedure | Input (Example) | Output |

| 1. Deprotection | Treat parent compound with acid | This compound | 1-Acetylpiperidin-3-amine |

| 2. Diversification | React with a library of building blocks | Library: R¹-COOH, R²-COOH, R³-COOH... | Products: N-(1-acetylpiperidin-3-yl)-R¹-amide, N-(1-acetylpiperidin-3-yl)-R²-amide, N-(1-acetylpiperidin-3-yl)-R³-amide... |

Advanced Methodological Applications Involving Tert Butyl 1 Acetylpiperidin 3 Yl Carbamate

Flow Chemistry Approaches

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The N-acetylation of the precursor, tert-butyl piperidin-3-ylcarbamate, is a prime candidate for adaptation to a flow process.

One innovative flow chemistry approach for N-acetylation of amines utilizes acetonitrile (B52724) as both the solvent and the acetylating agent, with a packed-bed reactor containing a catalyst such as alumina (B75360). nih.govnih.gov This method avoids hazardous and corrosive reagents like acetyl chloride or acetic anhydride (B1165640). nih.gov In a representative system, a solution of the amine in acetonitrile is passed through a heated column packed with the catalyst. nih.govresearchgate.net High temperatures and pressures are typically employed to drive the reaction. nih.gov For instance, various aromatic and aliphatic amines have been successfully acetylated with good conversion rates under continuous-flow conditions. nih.govresearchgate.net

Another cutting-edge technique involves the use of plasma flow chemistry for the direct N-acylation of amines with esters in a microreactor. rsc.orgrsc.org This method employs argon plasma to activate the ester, enabling the acylation of a broad range of amines, including those that are typically non-nucleophilic, without the need for chemical activating agents. rsc.org This process can be carried out at room temperature and has been shown to be effective for both primary and secondary cyclic amines, achieving good to excellent yields. rsc.org

| Method | Acetylation Agent | Catalyst/Activator | Key Advantages | Applicability to Piperidines |

|---|---|---|---|---|

| Packed-Bed Flow Reactor | Acetonitrile | Alumina | Avoids hazardous reagents, uses an inexpensive catalyst, scalable. nih.govresearchgate.net | Demonstrated for secondary amines like piperidine (B6355638) with quantitative yields. researchgate.net |

| Plasma Flow Microreactor | Esters (e.g., ethyl acetate) | Argon Plasma | No chemical activating agents needed, mild reaction conditions, suitable for non-nucleophilic amines. rsc.orgrsc.org | Effective for secondary cyclic amines. rsc.org |

Solid-Phase Synthesis Strategies

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery. The synthesis of tert-butyl (1-acetylpiperidin-3-yl)carbamate and its derivatives can be efficiently performed on a solid support.

A general strategy involves the attachment of a suitable piperidine precursor to a solid support, followed by a series of reactions to build the final molecule. For the synthesis of the target compound, one could envision a process starting with a resin-bound amino acid, which is then elaborated to include the piperidine ring. More directly, a piperidine scaffold can be attached to the resin, followed by functionalization.

The N-acetylation step is readily achievable on a solid phase. Standard protocols for N-terminal acetylation in solid-phase peptide synthesis (SPPS) can be adapted. nih.govwpmucdn.com A common method involves treating the resin-bound amine with a solution of acetic anhydride and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov An alternative and highly efficient method for N-acetylation on a solid support utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ. rsc.org This method has been shown to give high yields for a variety of substrates, including peptides and non-peptidic molecules. rsc.org

Photocatalytic Transformations of Related Carbamates

Visible-light photocatalysis has emerged as a powerful tool for the selective functionalization of organic molecules under mild conditions. While direct photocatalytic transformations of the carbamate (B1207046) group in this compound are not widely reported, related photocatalytic reactions on the N-Boc protected piperidine scaffold offer insights into potential synthetic modifications.

Recent research has demonstrated the photocatalytic, regiodivergent functionalization of saturated N-heterocycles, such as N-Boc-piperidine, at either the α- or β-position. chemrxiv.org This method utilizes a flavin-based photocatalyst and proceeds through a t-butyl carbamate (Boc)-stabilized iminium ion intermediate. chemrxiv.org Depending on the choice of base, either α-hydroxylation or β-elimination can be achieved. chemrxiv.org Such strategies could be employed to introduce further diversity into the piperidine ring of the target molecule.

Furthermore, photocatalytic methods can be used for the C-H functionalization of N-acylpiperidines. These reactions often proceed via hydrogen atom transfer (HAT) from a C-H bond α to the nitrogen, followed by subsequent transformations. This approach allows for the introduction of various substituents at the C2 and C6 positions of the piperidine ring.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by applying these principles.

The aforementioned flow chemistry N-acetylation using acetonitrile as the acetylating agent is a prime example of a greener approach, as it avoids the use of highly reactive and corrosive reagents like acetyl chloride and acetic anhydride. nih.govnih.govresearchgate.net

Solvent choice is another critical aspect of green chemistry. The development of solvent-free acetylation protocols represents a significant advancement. nih.govnih.govfrontiersin.org For instance, the use of microwave irradiation with neat acetic anhydride can facilitate rapid and efficient acylation without the need for additional solvents or catalysts. acs.org Furthermore, replacing acetic anhydride with greener alternatives like isopropenyl acetate (B1210297) (IPA) can further improve the sustainability of the process. nih.govnih.gov

Biocatalysis offers another avenue for greening the synthesis of piperidine derivatives. Enzymes, such as lipases and transaminases, can be used to perform key synthetic steps with high selectivity and under mild, aqueous conditions. rsc.orgnih.gov For example, immobilized lipases have been used for the multicomponent synthesis of piperidine derivatives. rsc.org Additionally, combining biocatalytic C-H oxidation with radical cross-coupling reactions provides a modern and efficient strategy for the synthesis of complex piperidines. chemistryviews.orgresearchgate.net

| Approach | Example | Green Chemistry Principle(s) Addressed |

|---|---|---|

| Alternative Reagents | Using acetonitrile or isopropenyl acetate instead of acetic anhydride. nih.govnih.govnih.gov | Safer chemistry, designing less hazardous chemical syntheses. |

| Solvent-Free Conditions | Microwave-assisted acetylation in neat acetic anhydride. acs.org | Safer solvents and auxiliaries, waste prevention. |

| Catalysis | Use of reusable solid catalysts like alumina in flow chemistry or biocatalysts. nih.govrsc.org | Catalysis, waste prevention. |

Theoretical and Computational Investigations on Tert Butyl 1 Acetylpiperidin 3 Yl Carbamate and Analogues

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic distribution of molecules. For tert-butyl (1-acetylpiperidin-3-yl)carbamate, these calculations can predict the most stable arrangements of its atoms in space and provide a detailed picture of its bonding.

Conformational Analysis and Energy Minima

For the N-acetyl group, rotation around the N-C(O) bond can lead to different orientations of the acetyl methyl group relative to the piperidine (B6355638) ring. Furthermore, the tert-butyl carbamate (B1207046) substituent at the 3-position also has rotational freedom. Density Functional Theory (DFT) calculations are a common method to explore this conformational space. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. The points on this surface with the lowest energy, known as energy minima, correspond to the most stable conformations of the molecule.

In analogous systems like N-acetyl-N'-methylprolineamide, computational studies have identified multiple stable conformers, with the relative populations being sensitive to the surrounding environment, such as the solvent. rsc.org For this compound, it is expected that the chair conformation of the piperidine ring will be predominant, with the bulky tert-butyl carbamate group likely occupying an equatorial position to minimize steric hindrance. The orientation of the N-acetyl group will be influenced by a balance of steric and electronic factors.

Table 1: Representative Conformational Data for Analogous N-Acyl Piperidine Systems

| Compound | Method | Key Findings |

|---|---|---|

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | DFT/B3LYP/6–311G(d,p) | Piperidine ring adopts a distorted boat conformation. nih.gov |

| N-phenylcarbamoyl-2r,6c-diphenylpiperidin-4-ones | NMR Spectroscopy | Largely exist in boat conformations with one phenyl group in the flagpole position. researchgate.net |

| N-acetyl-N′-methylprolineamide | DFT (M06-2X/aug-cc-pVTZ) & NMR | Existence of multiple stable conformers with populations sensitive to solvent effects. rsc.org |

Electronic Structure and Bonding Characterization

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations can provide valuable information about the distribution of electrons within the molecule, including bond orders, atomic charges, and the nature of its frontier molecular orbitals (HOMO and LUMO).

The amide bond of the N-acetyl group and the carbamate functionality exhibit resonance, which influences their electronic properties. The C-N bond in carbamates has been studied both experimentally and theoretically, with the rotational barrier being a key parameter to describe the extent of resonance. acs.org This resonance stabilization affects the geometry and reactivity of these groups.

Analysis of the frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. In a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the HOMO was found to be localized on an aromatic ring and the C=O group, while the LUMO was distributed over a larger portion of the molecule. nih.gov For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms of the carbamate and acetyl groups. The LUMO is likely to be centered on the carbonyl groups, which are the most electrophilic sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 2: Calculated Electronic Properties for an Analogous N-Acetylpiperidine Derivative

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.212 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. nih.gov |

| ELUMO | -2.047 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. nih.gov |

| Energy Gap (ΔE) | 3.165 | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. nih.gov |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most likely mechanism for a given transformation can be determined.

Transition State Analysis of Key Transformations

A transition state is a high-energy, transient structure that exists at the peak of the energy barrier between reactants and products. Identifying and characterizing transition states is crucial for understanding reaction kinetics. For reactions involving this compound, such as its synthesis or decomposition, computational methods can be used to locate the transition state structures.

For instance, the formation of carbamates has been a subject of computational studies. mdpi.comresearchgate.net These studies often employ DFT to model the reaction pathway and identify the transition state for the key bond-forming steps. The geometry of the transition state provides insights into the concerted or stepwise nature of the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, can be correlated with the experimentally observed reaction rate.

Prediction of Reaction Pathways

Beyond identifying individual transition states, computational modeling can map out entire reaction pathways, including the formation of intermediates and side products. This is particularly valuable for complex reactions with multiple possible outcomes.

For example, the decomposition of carbamates can proceed through various mechanisms. Computational studies can be used to evaluate the energetics of different potential pathways, such as those involving concerted eliminations or the formation of ionic intermediates. By comparing the activation barriers for each pathway, the predominant reaction mechanism under specific conditions can be predicted. In a computational study on the decomposition of N-diacetamides, a mechanism involving a six-membered transition state with the extraction of an α-hydrogen was proposed. mdpi.com While this is not a direct analogue, it demonstrates the utility of computational chemistry in elucidating reaction mechanisms of related functional groups.

Spectroscopic Data Prediction and Validation (e.g., IR, NMR)

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structures and for aiding in spectral assignment.

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretches of the acetyl and carbamate groups, and the N-H stretch of the carbamate.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. The calculated NMR parameters are highly sensitive to the molecular conformation. By comparing the predicted NMR data for different low-energy conformers with the experimental spectrum, it is often possible to determine the predominant conformation of the molecule in solution. Computational studies have been successfully used to aid in the interpretation of NMR spectra for various N-acylhydrazone and piperidine derivatives. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational preferences, which are crucial for understanding its interactions with biological targets.

A typical MD simulation study to map the conformational landscape of this compound would involve several key steps. Initially, a three-dimensional structure of the molecule would be generated and optimized using quantum mechanical methods. This initial structure would then be placed in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic physiological conditions.

The core of the MD simulation involves solving Newton's equations of motion for the atoms of the system. This allows for the tracking of the positions and velocities of each atom over a defined period, typically ranging from nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecule's movements and conformational changes.

Analysis of this trajectory would reveal the accessible conformations of the piperidine ring, which typically adopts chair, boat, and twist-boat forms. The presence of the N-acetyl and the 3-tert-butyl carbamate substituents would significantly influence the equilibrium between these conformations. For instance, the bulky tert-butyl group and the planar nature of the acetyl group would introduce specific steric and electronic effects.

Key parameters that would be analyzed from the simulation to define the conformational landscape include:

Dihedral Angle Distributions: The distribution of key dihedral angles within the piperidine ring and the side chains would be plotted to identify the most populated conformational states.

Potential Energy Surface (PES): By mapping the potential energy as a function of specific geometric parameters (like key dihedral angles), a PES can be constructed. The minima on this surface correspond to stable conformations.

The data generated from such simulations are typically presented in the form of plots and tables summarizing the energetic and geometric properties of the identified stable conformers. For example, a data table might include the relative energies, population percentages, and key dihedral angles for the most stable chair and boat conformations.

While specific data for this compound is not available, the methodology described is standard for the computational investigation of the conformational behavior of such molecules. The insights gained from these simulations are invaluable for rational drug design and for understanding the structure-activity relationships of pharmacologically active compounds.

Future Research Directions and Outlook in Synthetic Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and economically viable synthetic methods is a paramount goal in modern organic chemistry. Future research concerning Tert-butyl (1-acetylpiperidin-3-yl)carbamate will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Current strategies often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. A promising future direction lies in the adoption of biocatalytic methods. rsc.org Enzyme cascades, for instance, could enable the synthesis of chiral 3-aminopiperidine precursors with high enantiopurity, thereby reducing the reliance on traditional resolution techniques. rsc.org The use of enzymes like galactose oxidase and imine reductase has already shown promise in the synthesis of protected aminopiperidines from readily available amino alcohols. rsc.org

Furthermore, the development of one-pot syntheses that minimize intermediate purification steps will be crucial. Methodologies that avoid toxic reagents and metal catalysts are also gaining traction. For example, the direct synthesis of carbamates from Boc-protected amines using simple bases like lithium tert-butoxide presents a more sustainable alternative to traditional methods. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Route Efficiencies

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Biocatalytic Cascade | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme stability and availability, substrate scope limitations. |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, cost-effective. | Compatibility of reagents and reaction conditions. |

| Metal-Free Catalysis | Avoidance of toxic heavy metals, cleaner reaction profiles. | Catalyst efficiency and recyclability. |

Exploration of Novel Catalytic Systems for Stereocontrol

The stereochemistry of piperidine (B6355638) derivatives is critical to their biological activity. Consequently, the development of novel catalytic systems for precise stereocontrol is a vibrant area of research. For this compound, achieving specific chirality at the C3 position is of significant interest.

Catalytic asymmetric synthesis offers a powerful tool for establishing desired stereocenters. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been successfully employed to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. tmc.eduacs.org Future work could adapt such methodologies for the synthesis of chiral precursors to this compound.

Organocatalysis also presents a compelling alternative to metal-based systems. Chiral phosphines and other small organic molecules have been shown to effectively catalyze enantioselective annulations to produce functionalized piperidines. acs.org Additionally, catalytic kinetic resolution of racemic piperidine derivatives using chiral catalysts can provide access to enantiomerically pure compounds. nih.gov

Investigation of Unique Reactivity Patterns

A deeper understanding of the reactivity of this compound will unlock new avenues for its application in complex molecule synthesis. The interplay between the N-acetyl group and the N-Boc protecting group dictates the molecule's chemical behavior.

The N-acetyl group, being an electron-withdrawing group, influences the nucleophilicity of the piperidine nitrogen and the acidity of the adjacent protons. This can be exploited in various transformations. For example, the reactivity of N-acetylpiperidines in reactions such as diastereoselective nucleophilic substitutions can be finely tuned. researchgate.net

Conversely, the Boc-protecting group on the 3-amino substituent can be selectively removed under acidic conditions, leaving the N-acetyl group intact. This orthogonal deprotection strategy is fundamental to the use of this compound as a versatile building block. Future research will likely focus on exploring novel reactions that take advantage of the unique electronic and steric properties conferred by these two protecting groups.

Expansion of Derivatization Strategies for Advanced Scaffolds

This compound serves as a scaffold for the creation of more complex and diverse molecular architectures. The ability to selectively functionalize different positions of the piperidine ring is key to generating novel compounds with potential therapeutic applications.

Future derivatization strategies will likely focus on creating libraries of compounds for high-throughput screening. The piperidine ring is a privileged scaffold in drug discovery, and its strategic modification can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. acs.org The development of robust and versatile methods for introducing substituents at various positions on the piperidine ring will be a major focus. This includes the exploration of C-H activation and other modern synthetic techniques to directly functionalize the piperidine backbone. The creation of spirocyclic, fused, and bridged scaffolds from piperidine-based building blocks is also an area of growing interest. enamine.net

Table 2: Potential Derivatization Strategies

| Position of Derivatization | Potential Functionalization | Resulting Scaffold Type |

| N1-acetyl group | Removal and subsequent N-alkylation/arylation. | Variously N-substituted piperidines. |

| C3-amino group | Boc deprotection followed by acylation, alkylation, etc. | Diverse 3-amino-piperidine derivatives. |

| Piperidine Ring | C-H activation, cycloaddition reactions. | Polysubstituted and fused piperidine systems. |

Integration with Automation and AI in Chemical Synthesis

The fields of automation and artificial intelligence (AI) are poised to revolutionize organic synthesis. For a versatile building block like this compound, these technologies can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.

Automated synthesis platforms can perform reactions in a high-throughput manner, allowing for the rapid screening of catalysts, solvents, and other reaction parameters. nih.govacs.org This can significantly reduce the time required to develop efficient and robust synthetic protocols. Cartridge-based automated synthesizers are becoming increasingly available, making this technology more accessible to a wider range of researchers. youtube.com

Targeted Synthesis of Specific Chiral Isomers

The synthesis of specific chiral isomers of piperidine derivatives is crucial for understanding structure-activity relationships and for the development of stereochemically pure drugs. Future research will undoubtedly focus on developing highly selective methods for the synthesis of enantiomerically pure (R)- and (S)-Tert-butyl (1-acetylpiperidin-3-yl)carbamate.

Several strategies can be envisioned to achieve this goal. The use of chiral auxiliaries, such as arabinopyranosylamine, has been shown to be effective in the stereoselective synthesis of chiral piperidine derivatives. cdnsciencepub.com Asymmetric hydrogenation using chiral rhodium catalysts is another powerful technique for producing enantiomerically enriched piperidines. rsc.org Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising approach for the asymmetric dearomatization of pyridine precursors to afford chiral piperidines. nih.gov

The development of these targeted synthetic approaches will provide access to a wider range of stereochemically defined building blocks for drug discovery and development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl (1-acetylpiperidin-3-yl)carbamate?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. Key steps include:

- Acylation of piperidine : Introducing the acetyl group to the piperidine ring under anhydrous conditions, often using acetyl chloride or acetic anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Boc protection : Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to form the carbamate .

- Optimization : Temperature control (0–25°C), solvent selection (polar aprotic solvents for better yield), and pH adjustment (neutral to slightly basic) are critical. Reaction progress is monitored via HPLC or GC to ensure purity >95% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR) .

- IR : Confirms carbamate C=O stretch (~1700 cm⁻¹) and acetyl group (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) assesses purity .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Refrigerate (2–8°C) in airtight containers; avoid exposure to moisture or ignition sources .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Single-crystal X-ray diffraction (SCXRD) : SHELX software (SHELXL-2018) refines hydrogen bonding networks and confirms stereochemistry at the piperidine ring’s 3-position .

- Graph-set analysis : Identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) to validate molecular packing .

Q. What strategies address contradictions in reported synthetic yields or purity?

- DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), bases (TEA vs. DIPEA), and reaction times to identify optimal conditions .

- Controlled kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .

Q. How do structural modifications (e.g., acetyl vs. trifluoromethyl groups) impact biological activity?

- SAR Studies : Compare this compound with analogs (e.g., tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate):

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases to assess potency .

- Computational docking : Predict binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. What methodologies elucidate the compound’s pharmacokinetic properties?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .

- Caco-2 permeability : Assess intestinal absorption potential .

- In vivo studies : Radiolabeled compound (³H or ¹⁴C) tracks distribution and excretion in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.